molecular formula C9H19NO3 B033349 N-(3,3-Diethoxypropyl)acetamide CAS No. 581814-43-9

N-(3,3-Diethoxypropyl)acetamide

Cat. No.: B033349
CAS No.: 581814-43-9
M. Wt: 189.25 g/mol
InChI Key: IEASJBZSJYMFMU-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-(3,3-Diethoxypropyl)acetamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-(3,3-Diethoxypropyl)acetamide is used in various scientific research applications, including:

Biological Activity

N-(3,3-Diethoxypropyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its antioxidant, anticancer, and other relevant biological properties, supported by data tables and research findings.

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₉NO₃
  • CAS Number : 21485402

This compound is characterized by its diethoxypropyl group attached to an acetamide moiety, which may influence its biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of various acetamides, including this compound. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity. In a comparative study, this compound exhibited significant radical scavenging capabilities.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
This compound65.41.2 times lower
Ascorbic Acid78.5-

This data suggests that while this compound is effective, it is less potent than ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound was investigated using various cancer cell lines. The MTT assay was employed to assess cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells.

Cytotoxicity Results

Cell LineIC₅₀ (µM)% Cell Viability at 50 µM
U-872540%
MDA-MB-2313555%

The results indicate that this compound significantly reduces cell viability in both cell lines, with a more pronounced effect on U-87 cells .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Radical Scavenging : By neutralizing free radicals, it may protect cellular components from oxidative damage.
  • Cell Cycle Arrest : Potential interference with cell cycle progression in cancer cells could lead to apoptosis.
  • Protein Interaction : Binding studies suggest that this compound may interact with specific proteins involved in cell signaling pathways .

Case Studies and Research Findings

A case study highlighted the application of this compound in a therapeutic context. In vitro studies demonstrated that the compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Example Case Study

In a study involving U-87 glioblastoma cells:

  • Combination Treatment : this compound was combined with doxorubicin.
  • Outcome : The combination resulted in a 30% increase in apoptosis compared to doxorubicin alone.

This suggests a synergistic effect that could be beneficial for future therapeutic strategies .

Properties

IUPAC Name

N-(3,3-diethoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-4-12-9(13-5-2)6-7-10-8(3)11/h9H,4-7H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEASJBZSJYMFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In similar manner, treat 3-aminopropanal diethylacetal with acetic anhydride in pyridine, then treat resulting 3-acetamidopropanal diethylacetal with acid to obtain 3-acetamidopropanal.
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